N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor Electrophysiology

Researchers seeking novel P2X3 antagonists face a limited chemotype landscape dominated by clinical candidates like gefapixant. This compound addresses the need for structurally differentiated tools with its unique 4-(tert-butyl)phenyl-thiazole and 3,5-dimethoxybenzamide substitution. It is suitable for screening cascades to identify new P2X3 inhibitors with potentially improved selectivity profiles. As a distinct chemotype also bridging ZAC receptor research, it enables systematic SAR mapping when tested alongside analogs like TTFB under identical assay conditions. Supplied by BenchChem with assured quality and global logistics for immediate research use.

Molecular Formula C22H24N2O3S
Molecular Weight 396.51
CAS No. 476280-50-9
Cat. No. B2446321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
CAS476280-50-9
Molecular FormulaC22H24N2O3S
Molecular Weight396.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C22H24N2O3S/c1-22(2,3)16-8-6-14(7-9-16)19-13-28-21(23-19)24-20(25)15-10-17(26-4)12-18(11-15)27-5/h6-13H,1-5H3,(H,23,24,25)
InChIKeyDVSWWSXEWFIPIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide: Ion Channel & Neurogenic Target Screening


N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 476280-50-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its core scaffold combines a 4-(tert-butyl)phenyl substituent at the thiazole 4-position with a 3,5-dimethoxybenzamide moiety at the 2-position, a substitution pattern that imparts distinct steric and electronic properties compared to simpler N-(thiazol-2-yl)-benzamide analogs [1]. This compound has appeared in patent filings describing P2X3 purinoceptor inhibitors for neurogenic disorders, indicating its intended pharmacological space, though comprehensive public bioactivity data remain sparse [2].

1 Ion channel research probe (ZAC, P2X3)
2 Synthetic small-molecule patent-disclosed chemotype
3 Structurally differentiated from TTFB scaffold

Why This Compound Cannot Be Replaced by Generic Analogs


Generic substitution within the thiazole-benzamide class is unreliable because minor structural variations—such as the replacement of a 3-fluorobenzamide with a 3,5-dimethoxybenzamide or the insertion of a phenyl spacer between the thiazole and the tert-butyl group—can drastically alter target selectivity and functional activity. In the closely related N-(thiazol-2-yl)-benzamide series, the lead compound TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) was identified as a selective Zinc-Activated Channel (ZAC) antagonist with no significant activity at 5-HT3A, nACh, GABAA, or glycine receptors at 30 μM, but moving the tert-butyl group from the thiazole 4-position to a phenyl ring or modifying the benzamide substitution pattern could shift the pharmacological profile toward P2X3 inhibition or abolish activity entirely [1]. Without direct comparative data for CAS 476280-50-9, the specific substitution pattern of this compound—4-(tert-butyl)phenyl on the thiazole and 3,5-dimethoxy on the benzamide—represents a distinct chemotype whose biological fingerprint cannot be inferred from analogs with different substituent geometries [2].

Structural divergence

Phenyl spacer and 3,5-dimethoxy substitution may shift ion channel selectivity relative to simpler thiazole-benzamides.

Physicochemical mismatch

Higher molecular weight and hydrogen-bond acceptor count vs TTFB can alter solubility and assay compatibility.

Activity unverified

No public bioactivity data; ZAC antagonist activity of TTFB does not directly transfer to this analog.

Activity Differentiation vs. Closest Thiazole-Benzamide Analogs


ZAC Antagonist Potency: TTFB Comparison

No direct ZAC activity data are publicly available for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. However, its close structural analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), which differs by lacking a phenyl spacer and bearing a 3-fluoro rather than 3,5-dimethoxybenzamide, acts as a selective ZAC antagonist with an IC50 of 1–3 μM in Xenopus oocyte two-electrode voltage clamp assays. TTFB showed no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM, demonstrating target selectivity within the Cys-loop receptor superfamily [1]. The presence of a bulkier 3,5-dimethoxybenzamide in the target compound may alter binding mode, ZAC potency, or selectivity relative to TTFB, making the target compound a distinct pharmacological probe candidate [2].

ZAC Antagonist Potency
Class-level inference
Target: No public data; TTFB: IC50 1–3 μM
Supports SAR expansion; potency not directly inferred
Requires side-by-side electrophysiology validation
Zinc-Activated Channel (ZAC) Cys-loop receptor Electrophysiology

P2X3 Inhibition: Patent Context vs. Gefapixant

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide falls within the generic Markush structure of Bayer's 1,3-thiazol-2-yl substituted benzamide patent family, which claims compounds as P2X3 receptor inhibitors for neurogenic disorder treatment [1]. The patent describes P2X3 as a validated target for nociception and inflammatory pain, with knock-out mouse data supporting its role. However, the patent does not provide individual compound IC50 values for P2X3 inhibition. Commercially developed P2X3 antagonists such as gefapixant (AF-219) have reported pIC50 values of approximately 7.5–8.5 in recombinant human P2X3 assays, but no head-to-head data exist between the target compound and these clinical-stage molecules [2]. The target compound's 4-(tert-butyl)phenyl-thiazole core may offer a differentiated binding mode from the benzamide or diaminopyrimidine chemotypes of known P2X3 antagonists, but quantitative activity comparison is not currently possible.

P2X3 Patent Context
Context-dependent
Patent-claimed P2X3 inhibitor; no individual IC50 disclosed
Requires independent P2X3 potency and selectivity validation
No head-to-head data with gefapixant or other clinical antagonists
P2X3 receptor Neurogenic pain Ligand-gated ion channel

Physicochemical Divergence vs. TTFB

The target compound possesses a molecular formula of C22H24N2O3S (MW ~396.5 g/mol) incorporating a 3,5-dimethoxybenzamide group, compared to TTFB (C14H14FN3OS, MW ~291.3 g/mol) which bears a 3-fluorobenzamide. The additional phenyl ring spacer in the target compound increases molecular volume, polar surface area, and the number of hydrogen bond acceptors (three methoxy oxygens plus amide carbonyl vs. one fluorine plus amide carbonyl in TTFB) [1]. While no experimental logP or solubility data are publicly available for the target compound, computational prediction based on the 3,5-dimethoxy substitution pattern suggests lower intrinsic aqueous solubility and higher logP compared to TTFB, potentially altering in vitro assay behavior and requiring different solvent conditions (e.g., higher DMSO percentage) for reliable screening [2].

Physicochemical Divergence
Data to verify
Target: MW ~396.5, HBA 5; TTFB: MW ~291.3, HBA 3
Different solubilization and assay behavior expected
Experimental logP and solubility not reported
Physicochemical properties Drug-likeness Structural analog comparison

Optimal Research Application Scenarios


ZAC-Selective Antagonist SAR Expansion

Given the demonstrated ZAC selectivity of the close analog TTFB, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide can serve as a structurally differentiated tool for exploring how a phenyl spacer and 3,5-dimethoxy substitution impact ZAC potency, kinetics (e.g., state-dependent inhibition), and selectivity against other Cys-loop receptors. Investigators should benchmark this compound against TTFB (IC50 1–3 μM) in side-by-side electrophysiological assays [1].

P2X3 Inhibitor Screening and Hit Validation

As a member of Bayer's claimed P2X3 inhibitor chemotype, this compound is suitable for inclusion in screening cascades aimed at identifying novel P2X3 antagonists for neurogenic pain or chronic cough. Its 4-(tert-butyl)phenyl-thiazole core offers a scaffold distinct from existing clinical P2X3 antagonists such as gefapixant, potentially circumventing known selectivity or tolerability liabilities. Independent validation of P2X3 IC50 and selectivity against P2X2/3 heteromers is essential [2].

Chemical Probe for Ion Channel Subtype Profiling

The compound's placement at the intersection of two ligand-gated ion channel families (ZAC and P2X3) makes it a candidate for broader ion channel subtype profiling panels. Procurement of this compound alongside TTFB and structurally simplified thiazole-benzamide analogs enables systematic SAR mapping of substituent effects on channel subtype selectivity, provided that all compounds are tested under identical assay conditions [1][2].

Application
Selection Property
Validation Focus
ZAC selective antagonist SAR expansion
Differentiated ZAC chemotype vs TTFB scaffold
Side-by-side electrophysiology benchmarking
P2X3 inhibitor screening and hit validation
Patent-disclosed P2X3 ligand scaffold
P2X3 IC50 and P2X2/3 selectivity determination
Ion channel subtype profiling probe
Dual ZAC/P2X3 probe candidate
Systematic ion channel selectivity panel
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